molecular formula C10H6F3NOS2 B1330580 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 57669-54-2

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B1330580
CAS RN: 57669-54-2
M. Wt: 277.3 g/mol
InChI Key: AJEXEUDSGYIZHZ-UHFFFAOYSA-N
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Description

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a chemical compound that has garnered interest due to its potential biological activities. Research has indicated that derivatives of this compound exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. These compounds have been synthesized and characterized using various techniques, and their structures have been confirmed through spectral data and, in some cases, X-ray crystallography .

Synthesis Analysis

The synthesis of 2-thioxo-1,3-thiazolidin-4-ones and their derivatives has been achieved through various methods. A one-pot synthesis approach has been reported, which involves the reaction of primary amines with carbon disulfide and fumaryl chloride in water, yielding the title compounds in good yield . Another efficient method for synthesizing related derivatives involves a one-pot, three-component reaction of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone . Additionally, novel multicomponent methods have been developed to access diverse scaffolds of biological interest .

Molecular Structure Analysis

The molecular structures of these compounds have been extensively characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. In some cases, the structures have been further confirmed by single-crystal X-ray diffraction analysis . Computational studies, including molecular docking and Density Functional Theory (DFT), have been utilized to predict the binding interactions of these compounds with biological targets and to identify their electronic states and molecular parameters .

Chemical Reactions Analysis

The 2-thioxo-1,3-thiazolidin-4-one derivatives have been shown to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, reactions with isothiocyanates have yielded novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . These compounds have been characterized and their structures confirmed by spectral data and X-ray diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied through chromatographic techniques and computational predictions. Hydrophobicity has been determined experimentally by thin-layer chromatography and compared with logP values calculated using computer programs . The drug-likeness of these heterocycles has been evaluated using Molinspiration, and they have been found to obey Lipinski's rule of five for orally active drugs . Additionally, DFT calculations have been performed to evaluate the linear and nonlinear optical responses of these compounds, suggesting their potential for optoelectronic device applications .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Bhat et al. (2009) explored the synthesis of thiazolidin-4-ones, showing significant antimicrobial activity against various microorganisms like S. aureus, E. coli, and C. albicans. This highlights the compound's potential in developing antimicrobial agents (Bhat, Siddiqui, Khan, & Mohamed, 2009).

Novel Synthesis Methods

Alizadeh and Zohreh (2009) reported an efficient one-pot approach for synthesizing 2-thioxo-1,3-thiazolidin-4-ones, demonstrating the ease and efficiency of producing these compounds, potentially beneficial for large-scale applications (Alizadeh & Zohreh, 2009).

Cytotoxic and Anti-HIV Studies

Bielenica et al. (2017) conducted research on thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold. They evaluated their cytotoxicity and anti-HIV properties, indicating the potential of these compounds in developing anti-HIV medications (Bielenica et al., 2017).

Optical and Electronic Applications

Baroudi et al. (2020) studied the linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-ones. Their research suggests that these compounds could be good candidates for optoelectronic device applications (Baroudi et al., 2020).

X-ray Single Crystal Structure and Quantum Chemical Calculations

Yahiaoui et al. (2019) synthesized and analyzed the molecular structure of a specific thiazolidin-4-one derivative, using X-ray diffraction and density functional theory (DFT) calculations. This research contributes to understanding the structural and electronic properties of these compounds (Yahiaoui et al., 2019).

Protein Metabolism, Growth, and Development Studies

Zemlyanoy et al. (2021) investigated the effects of a nanosized form of a thiazolidin-4-one derivative on protein metabolism, growth, and development in Wistar rats, indicating its potential in biomedical research (Zemlyanoy, Erimbetov, & Fedorova, 2021).

properties

IUPAC Name

2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS2/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-17-9(14)16/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEXEUDSGYIZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313970
Record name 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

CAS RN

57669-54-2
Record name 57669-54-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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